![molecular formula C10H10N2O4S B14323339 Ethyl 3-[(3-nitropyridin-2-yl)sulfanyl]prop-2-enoate CAS No. 106202-26-0](/img/structure/B14323339.png)
Ethyl 3-[(3-nitropyridin-2-yl)sulfanyl]prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[(3-nitropyridin-2-yl)sulfanyl]prop-2-enoate is a chemical compound characterized by the presence of a nitropyridine ring attached to an ethyl ester group through a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(3-nitropyridin-2-yl)sulfanyl]prop-2-enoate typically involves the reaction of 3-nitropyridine-2-thiol with ethyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the sulfanyl linkage. The reaction mixture is then heated to promote the coupling of the reactants, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(3-nitropyridin-2-yl)sulfanyl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The nitro group in the compound can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The nitropyridine ring can undergo substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
Ethyl 3-[(3-nitropyridin-2-yl)sulfanyl]prop-2-enoate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-[(3-nitropyridin-2-yl)sulfanyl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The nitropyridine moiety can interact with enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(3-nitropyridin-2-yl)prop-2-enoate: Similar structure but lacks the sulfanyl linkage.
Thiophene derivatives: Share some structural similarities and have diverse biological activities
Uniqueness
Ethyl 3-[(3-nitropyridin-2-yl)sulfanyl]prop-2-enoate is unique due to the presence of both the nitropyridine and sulfanyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
106202-26-0 |
|---|---|
Molecular Formula |
C10H10N2O4S |
Molecular Weight |
254.26 g/mol |
IUPAC Name |
ethyl 3-(3-nitropyridin-2-yl)sulfanylprop-2-enoate |
InChI |
InChI=1S/C10H10N2O4S/c1-2-16-9(13)5-7-17-10-8(12(14)15)4-3-6-11-10/h3-7H,2H2,1H3 |
InChI Key |
MLSMJJQDRDITHW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CSC1=C(C=CC=N1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


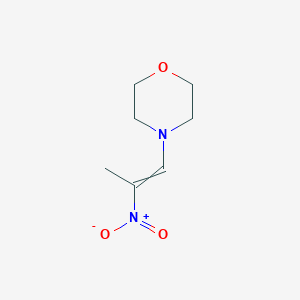

![3-[(4-Hydroxyanilino)methylidene][1,1'-biphenyl]-4(3H)-one](/img/structure/B14323264.png)

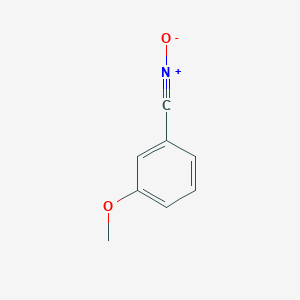
![3-[(Benzylsulfanyl)methyl]-3-methylpentanoic acid](/img/structure/B14323286.png)
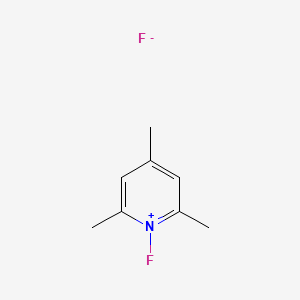
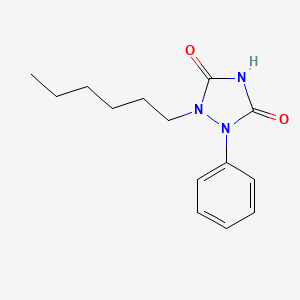
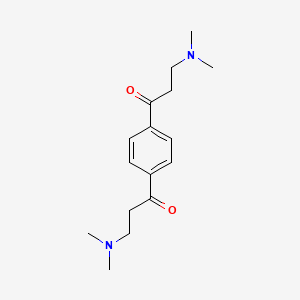
![Piperazine, 1-[(3,4,5-trimethoxyphenyl)acetyl]-](/img/structure/B14323317.png)
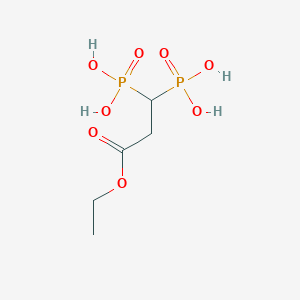
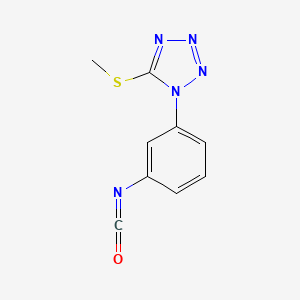
![2-(Trimethylsilyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B14323330.png)

